10-Undecenyltrimethoxysilane

CAS No.: 872575-06-9

Cat. No.: VC3756191

Molecular Formula: C14H30O3Si

Molecular Weight: 274.47 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 872575-06-9 |

|---|---|

| Molecular Formula | C14H30O3Si |

| Molecular Weight | 274.47 g/mol |

| IUPAC Name | trimethoxy(undec-10-enyl)silane |

| Standard InChI | InChI=1S/C14H30O3Si/c1-5-6-7-8-9-10-11-12-13-14-18(15-2,16-3)17-4/h5H,1,6-14H2,2-4H3 |

| Standard InChI Key | ASEGJSMHCHEQSA-UHFFFAOYSA-N |

| SMILES | CO[Si](CCCCCCCCCC=C)(OC)OC |

| Canonical SMILES | CO[Si](CCCCCCCCCC=C)(OC)OC |

Introduction

Chemical Identity and Structure

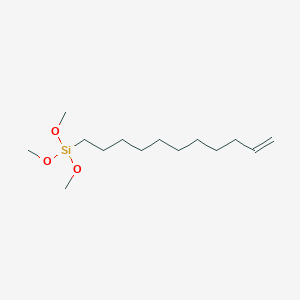

10-Undecenyltrimethoxysilane is an organosilicon compound characterized by a unique structural arrangement that combines a silicon atom bonded to three methoxy groups and a long hydrocarbon chain with a terminal vinyl group. This dual functionality gives the compound its versatile properties for various applications.

Basic Chemical Information

The compound is well-defined by several chemical identifiers, as shown in Table 1.

Table 1: Chemical Identity of 10-Undecenyltrimethoxysilane

| Property | Value |

|---|---|

| IUPAC Name | Trimethoxy(undec-10-enyl)silane |

| Molecular Formula | C₁₄H₃₀O₃Si |

| Molecular Weight | 274.47 g/mol |

| CAS Registry Number | 872575-06-9 |

| InChI | InChI=1S/C14H30O3Si/c1-5-6-7-8-9-10-11-12-13-14-18(15-2,16-3)17-4/h5H,1,6-14H2,2-4H3 |

| InChIKey | ASEGJSMHCHEQSA-UHFFFAOYSA-N |

| SMILES | COSi(OC)OC |

The compound features a silicon center with three methoxy groups (Si-OCH₃) and an undecenyl chain with a terminal double bond. This structure provides two reactive sites: the methoxy groups that can undergo hydrolysis reactions and the vinyl group that can participate in addition reactions .

Physical Properties

The physical properties of 10-Undecenyltrimethoxysilane make it suitable for various industrial applications, particularly in surface modification contexts.

Table 2: Physical Properties of 10-Undecenyltrimethoxysilane

| Property | Value |

|---|---|

| Physical State | Liquid |

| Boiling Point | 102-105°C at 1 mm Hg |

| Density | 0.908 g/cm³ |

| Refractive Index | 1.4334 |

| Contact Angle (on glass) | 100° |

| HMIS Rating | 2-1-1 |

The significant contact angle of 100° when treated on glass indicates the compound's ability to create hydrophobic surfaces, which is valuable in water-repellent coating applications .

Structural Comparison with Related Compounds

10-Undecenyltrimethoxysilane belongs to a broader family of functionalized silanes. Understanding its relationship to similar compounds helps contextualize its unique properties and applications.

Comparison with Other Silane Derivatives

Several structurally related compounds share similarities but differ in key functional groups, affecting their reactivity and applications.

Table 3: Comparison with Related Silane Compounds

The presence of the three methoxy groups in 10-Undecenyltrimethoxysilane makes it particularly useful as a coupling agent, as these groups can hydrolyze to form silanol groups that can then bond with hydroxyl-containing surfaces.

Applications in Materials Science and Industry

Based on its chemical structure and documented properties, 10-Undecenyltrimethoxysilane serves multiple functions across various industrial applications.

Surface Modification

The primary application of 10-Undecenyltrimethoxysilane is in surface modification. When applied to glass surfaces, it creates a hydrophobic layer with a contact angle of 100°, making it effective for:

-

Creating water-repellent coatings on glass, metal, and ceramic surfaces

-

Modifying surface energies to control wettability

-

Improving adhesion between organic and inorganic materials in composite structures

Polymer Chemistry Applications

In polymer chemistry, 10-Undecenyltrimethoxysilane serves important functions that can be inferred from the applications of similar trimethoxysilane compounds:

-

Acting as a coupling agent in polymer composites to enhance mechanical properties

-

Serving as a crosslinking agent in silicone polymers

-

Improving the thermal stability of polymer materials

-

Enhancing the compatibility between organic polymers and inorganic fillers

Applications in Catalytic Systems

Research Findings and Future Directions

Current research involving 10-Undecenyltrimethoxysilane spans several domains of materials science and chemistry.

Documentation in Patent Literature

The compound appears in patent literature related to procatalyst compositions containing adamantane derivatives. These catalytic systems are designed for olefin polymerization processes, highlighting the compound's industrial relevance in specialized chemical manufacturing .

Comparative Insights from Related Compounds

Research on structurally similar compounds suggests several promising applications for 10-Undecenyltrimethoxysilane:

-

Surface Modification: Like (11-Azidoundecyl)trimethoxysilane, it likely excels in modifying surfaces of various materials, enhancing adhesion properties in coatings and adhesives .

-

Nanotechnology: The compound may be useful in the synthesis of functionalized nanoparticles with specific properties for applications in drug delivery and imaging .

-

Polymer Chemistry: Its potential as a coupling agent in polymer composites could enhance mechanical properties and thermal stability in specialized materials .

-

Silica Gel Functionalization: The compound may improve selectivity and efficiency in chromatography through functionalization of silica gels .

Future Research Directions

Based on current knowledge and trends in organosilicon chemistry, future research on 10-Undecenyltrimethoxysilane might focus on:

-

Developing advanced hydrophobic coatings with improved durability and performance

-

Creating novel nanocomposites with enhanced mechanical and thermal properties

-

Exploring applications in biomedical materials and sensors

-

Investigating its role in sustainable materials and green chemistry processes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume